molecular formula C13H11FN4O3 B2875398 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one CAS No. 2319854-16-3

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one

Cat. No.: B2875398
CAS No.: 2319854-16-3
M. Wt: 290.254
InChI Key: CQOUPOOKSUPHPO-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 5-fluoropyrimidine ring, a motif prevalent in medicinal chemistry due to its role as a bioisostere for purines and pyridines, facilitating binding to enzymatic active sites. Fluorine-substituted pyrimidines, such as the 5-fluoropyrimidine in this compound, are established key scaffolds in the development of protein kinase inhibitors and other targeted therapies . The molecule is engineered around a piperazin-2-one core, a heterocyclic system frequently employed to confer favorable physicochemical properties and serve as a conformational constraint in drug design. This core is strategically functionalized with a furan-3-carbonyl group, a heteroaromatic system that can enhance molecular recognition and contribute to the compound's overall binding affinity and selectivity profile. Researchers will find value in this chemical as a versatile building block or a lead compound for probing biological systems. Its structural features make it a prime candidate for screening against a panel of kinase targets, such as GSK-3 or PK6, given the demonstrated activity of related 2,4-disubstituted pyrimidine derivatives against these enzymes . Furthermore, the presence of the fluoropyrimidine unit suggests potential as a starting point for developing antimetabolite agents, as this class is known to interfere with nucleic acid synthesis . This product is intended for research purposes only by qualified laboratory personnel. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOUPOOKSUPHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=COC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, can be synthesized through the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Furan-3-carboxylic Acid: The fluoropyrimidine intermediate is then coupled with furan-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Cyclization to Form Piperazinone: The final step involves cyclization to form the piperazinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions, depending on the specific functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the piperazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

The compound’s fluorinated pyrimidine ring is particularly important for its biological activity, as fluorine atoms can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₃H₁₁FN₄O₃ 290.25 5-Fluoropyrimidin-2-yl, furan-3-carbonyl N/A*
4-(5-Fluoropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one (BL17323) C₁₄H₁₄FN₅O₂ 303.29 5-Fluoropyrimidin-2-yl, 2-methoxypyridin-4-yl N/A*
1-(3-Chlorophenyl)-4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-2-oxoethyl]piperazin-2-one (7e) C₁₉H₁₈Cl₂N₄O₃ 421.28 3-Chlorophenyl, imidazol-1-yl Cytotoxic (IC₅₀: Not specified)
4-Methyl-1-(4-(3-(5-nitrofuran-2-yl)-4,5-dihydroisoxazol-5-yl)phenyl)piperazin-2-one (15) C₁₉H₂₀N₄O₅ 384.39 5-Nitrofuran, isoxazoline Antitubercular (MIC: Not specified)
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one C₁₀H₈ClF₃N₃O 284.64 3-Chloro-5-(trifluoromethyl)pyridyl Efflux pump inhibition

Physicochemical Properties

  • Electron-withdrawing effects : The 5-fluoropyrimidine group increases polarity compared to chlorophenyl (e.g., 1-(3-Chlorophenyl)piperazin-2-one ) or trifluoromethylpyridyl analogs .
  • Planarity: The furan-3-carbonyl group may enhance π-π stacking interactions compared to non-aromatic substituents (e.g., morpholinone in compound 14f ).
  • Solubility : The absence of hydrophilic groups (e.g., hydroxyl or amine) in the target compound suggests lower aqueous solubility than nitrofuran derivatives (e.g., compound 15 ).

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